molecular formula C7H5NS2 B008807 Thieno[2,3-c]pyridine-7(6H)-thione CAS No. 104587-44-2

Thieno[2,3-c]pyridine-7(6H)-thione

Cat. No.: B008807
CAS No.: 104587-44-2
M. Wt: 167.3 g/mol
InChI Key: JHQICVSZKZQLFP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-7(6H)-thione (CAS 104587-44-2) is a sulfur-containing fused heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in organic chemistry and drug discovery. Its molecular structure, incorporating both pyridine and thiophene rings, makes it a privileged building block for the development of pharmacologically active molecules. This compound is of significant interest in medicinal chemistry research, particularly in the exploration of new chemotherapeutic agents. Derivatives based on the thienopyridine core, such as thieno[2,3-b]pyridines, have been investigated as multidrug resistance (MDR) modulators to enhance the efficacy of cancer chemotherapy . Furthermore, related structural analogues have demonstrated potent and selective inhibitory activity against specific therapeutic targets; for instance, Thieno[2,3-B]Pyridine-2-Carboxamidine is a known inhibitor of the urokinase-type plasminogen activator, a target relevant in oncology . The reactivity of the thienopyridine system has been extensively studied, with molecular orbital calculations aiding in the prediction of its behavior in electrophilic and nucleophilic substitution reactions, thus facilitating its rational application in synthesis . The compound's structure is also a key precursor in the synthesis of complex heterocyclic systems, such as thieno[2,3-b:4,5-b']dipyridines, which have shown promising antibacterial activity against various Gram-positive bacterial strains . Researchers will find this high-purity reagent essential for constructing diverse chemical libraries, studying structure-activity relationships (SAR), and developing new modulators for challenging biological targets.

Properties

IUPAC Name

6H-thieno[2,3-c]pyridine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQICVSZKZQLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562791
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104587-44-2
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization with α-Haloketones

A foundational approach involves the cyclization of 3-cyano-2-(organylmethylthio)pyridines using α-halogen compounds such as iodomethane. The reaction proceeds via alkylation at the sulfur atom, followed by intramolecular cyclization under basic conditions (e.g., sodium ethoxide). This method yields the thieno[2,3-c]pyridine core with moderate to high efficiency (60–75%).

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Base: Sodium ethoxide or potassium carbonate

The intermediate 3-cyano-2-(methylthio)pyridine undergoes nucleophilic attack by the sulfur atom on the α-haloketone, forming a thioether linkage. Subsequent base-induced deprotonation facilitates ring closure, yielding the bicyclic structure.

Gewald Reaction-Based Synthesis

Three-Component Condensation

The Gewald reaction, a classic method for thiophene synthesis, has been adapted for thieno[2,3-c]pyridine-7(6H)-thione production. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a key intermediate, synthesized from 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate.

Mechanistic Insights:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile from ethyl cyanoacetate and 1-methylpiperidin-4-one.

  • Cyclization: Sulfur incorporation via nucleophilic attack, forming the thiophene ring.

  • Ester Hydrolysis: Acidic or basic hydrolysis to yield the free carboxylic acid derivative.

This method achieves yields of 50–65%, with scalability limited by the exothermic nature of sulfur incorporation.

Thiourea-Mediated Cyclodehydration

Carbon Disulfide-Assisted Cyclization

Reaction of β-aryl-α-thiocarbamoylacrylonitriles with carbon disulfide (CS₂) in pyridine generates pyridothienopyrimidine precursors. For example, treatment of 3-cyano-2-(methylthio)pyridine with CS₂ under reflux produces this compound derivatives in 70–80% yield.

Optimization Parameters:

  • Reagent Ratio: 1:2 molar ratio of precursor to CS₂

  • Reaction Time: 8–12 hours

  • Workup: Precipitation in cold water followed by recrystallization from dioxane.

Thermal Cyclization Strategies

High-Temperature Gas-Phase Reactions

Heating 4-vinylpyridine with hydrogen sulfide (H₂S) at 630°C induces gas-phase cyclization, forming thieno[2,3-c]pyridine derivatives. While less common in laboratory settings, this method is notable for its simplicity and avoidance of solvents.

Limitations:

  • Low Yield: 30–40% due to side reactions.

  • Safety Concerns: Requires specialized equipment for high-temperature H₂S handling.

Functionalization of Preformed Thienopyridines

Post-Synthetic Sulfur Incorporation

Thieno[2,3-c]pyridin-7(6H)-one can be converted to the thione derivative using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). For example, refluxing the ketone with P₄S₁₀ in toluene for 6 hours achieves 85–90% conversion.

Reaction Table:

Starting MaterialReagentConditionsYield
ThienopyridinoneP₄S₁₀Toluene, 110°C, 6h88%
ThienopyridinoneLawesson’sTHF, 65°C, 4h92%

Comparative Analysis of Methods

Yield and Scalability

  • Cyclization of Cyanopyridines: High yield (70–75%) but requires multistep synthesis.

  • Gewald Reaction: Moderate yield (50–65%) with scalability challenges.

  • Thiourea-Mediated Cyclization: Optimal for laboratory-scale production (70–80%).

Industrial Applicability

Continuous flow reactors have been proposed to enhance the safety and efficiency of exothermic steps, though peer-reviewed data on industrial-scale production remain limited.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times for cyclization steps. For instance, cyclizing 3-cyano-2-(methylthio)pyridine with iodomethane under microwaves (150°C, 20 minutes) achieves 78% yield, compared to 6 hours under conventional heating .

Chemical Reactions Analysis

Nucleophilic Substitution

Thieno[2,3-c]pyridine-7(6H)-thione undergoes nucleophilic substitution at the pyridine ring’s 2-position due to its high electrophilicity and coordination effects with sodium ions . This reaction mechanism follows an addition-elimination (AE) pathway, facilitating substitution with nucleophiles such as hydrazine or alkoxides .

Electrophilic Substitution
The thienopyridine core is susceptible to electrophilic attack, particularly at the thiophene ring’s 5-position. Reactions with halogenating agents (e.g., bromine) under acidic conditions yield brominated derivatives, which are key intermediates in further synthetic transformations .

Reaction Type Reagents Conditions Product Source
Nucleophilic substitutionSodium alkoxideRoom temperatureSubstituted thienopyridines
Electrophilic substitutionBromineAcidic conditions5-bromo-thienopyridine

Intramolecular Cyclization

This compound is synthesized via cyclization of 3-cyano-2-(organylmethylthio)pyridines. Alkylation with α-halogen compounds (e.g., iodomethane) followed by sodium alkoxide-mediated cyclization forms the fused thienopyridine core .

Thermally Induced Cyclization
Heating hydrogen sulfide (H₂S) with 4-vinylpyridine at 630°C initiates a thermally driven cyclization, yielding thieno[2,3-c]pyridine derivatives. This method leverages high-energy conditions to facilitate ring closure .

Cyclization Method Reagents Conditions Product Source
Alkylation and cyclizationα-Halogen compounds, sodium alkoxideRoom temperatureThieno[2,3-c]pyridine
Thermal cyclizationH₂S630°CThieno[2,3-c]pyridine

Oxidative Dimerization

This compound participates in oxidative dimerization, forming intramolecular C–N bonds. This reaction involves carbocation intermediates and multistep cascade processes, yielding dimeric structures with enhanced biological activity .

Reductive Transformations
Reduction of the thione group (C=S) to a thiol (C=SH) is achieved via catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). This step is critical for generating dihydro derivatives with altered reactivity .

Condensation with Hydrazine

Reaction with hydrazine hydrate under basic conditions produces triazolo-pyrimidothienopyridine derivatives. This process involves nucleophilic attack at the pyridine ring’s 4-position, followed by ring expansion .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: Thieno[2,3-c]pyridine-7(6H)-thione serves as an essential building block for synthesizing complex molecules and ligands in coordination chemistry. Its unique sulfur-containing thione group imparts distinct reactivity compared to oxygen-containing analogs, making it valuable for creating novel compounds with desired functionalities.
  • Reactivity: The compound undergoes various chemical reactions including oxidation to form sulfoxides and sulfones, reduction to thiol derivatives, and substitution reactions at the pyridine ring .

2. Biology:

  • Enzyme Inhibition: Research indicates that this compound can inhibit G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in modulating GPCR signaling pathways. This inhibition could lead to therapeutic applications in diseases where GPCR signaling is disrupted .
  • Biological Interactions: Ongoing investigations are exploring its interactions with biological macromolecules, potentially leading to the discovery of new enzyme inhibitors or modulators that can affect cellular processes.

3. Medicine:

  • Therapeutic Potential: this compound has been studied for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Case Studies: In one study, several thienopyridine derivatives demonstrated promising growth inhibition percentages against cancer cell lines, indicating their potential as lead compounds in drug development .
CompoundGrowth Inhibition (%)IC50 (µM/L)
Compound 177.1757.93
Compound 279.0939.66
Compound 393.0910.33
Doxorubicin90.768.90

4. Industry:

  • Material Development: The compound is utilized in developing new materials and as a precursor for synthesizing dyes and pigments due to its unique chemical properties.
  • Pharmaceutical Applications: Its role as a precursor in pharmaceutical formulations highlights its importance in drug design and synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

(a) Thieno[2,3-b]pyridine Derivatives
  • Structure : The thiophene ring is fused at the [2,3-b] position, altering electronic distribution.
  • Synthesis: Prepared via reactions of cyanothioacetamide and arylhydrazones, followed by cyclization with chloroacetone .
  • Biological Activity : Exhibits cytotoxicity against cancer cell lines, as seen in ethyl 2-(aryloxo) derivatives tested for multidrug-resistant applications .
(b) Thieno[3,2-c]pyridin-4(5H)-one (4OTP)
  • Structure : Features a ketone (-C=O) at position 4 and [3,2-c] ring fusion.
  • Properties : Lower electrophilicity compared to thione-containing analogs due to the ketone group .
  • Application : Explored as a purine mimic in nucleic acid analogs, though with reduced metal-binding capacity .

Functional Group Variants

(a) Thieno[2,3-c]pyridin-7(6H)-one (7OTP)
  • Structure : Replaces the thione (-C=S) with a ketone (-C=O) at position 7.
  • Synthesis : Oxidized from thione precursors or via direct cyclization of carbonyl-containing intermediates .
  • Reactivity : Less nucleophilic than the thione analog, limiting its utility in metal coordination chemistry .
(b) 7-Chlorothieno[2,3-c]pyridine
  • Structure : Substitutes a chlorine atom at position 7 (CAS: 28948-58-5).
  • Synthesis : Achieved via halogenation of the parent compound or intermediates .
  • Applications : Used as a building block for pharmaceuticals; the electron-withdrawing Cl group enhances stability but reduces solubility .

Heteroatom-Substituted Analogs

(a) Furo[2,3-c]pyridin-7(6H)-one (7OFP)
  • Structure : Replaces the thiophene sulfur with oxygen.
  • Properties: Lower molecular weight (C₇H₅NO₂, 149.12 g/mol) and higher polarity compared to thieno analogs .
  • Bioactivity : Demonstrates weaker interactions with biological targets due to reduced lipophilicity .

Comparative Data Table

Compound CAS Number Molecular Formula Melting Point (°C) Key Functional Group Biological Activity
Thieno[2,3-c]pyridine-7(6H)-thione 28981-13-7 C₇H₅NOS 195 Thione (-C=S) GAG-ECAM inhibition
Thieno[2,3-b]pyridine derivatives N/A Varies N/A Thiol/Thione/Ketone Cytotoxicity
7OTP 28981-13-7* C₇H₅NO₂ N/A Ketone (-C=O) Purine mimicry
7-Chlorothieno[2,3-c]pyridine 28948-58-5 C₇H₄ClNS N/A Chlorine (-Cl) Pharmaceutical intermediate
7OFP N/A C₇H₅NO₂ N/A Ketone (-C=O) Nucleic acid analog

*Note: 7OTP shares the same CAS as the thione due to structural similarity but differs in functional groups.

Key Research Findings

  • Synthetic Flexibility: this compound is more reactive toward alkylation and metal coordination than its ketone or oxygen-containing analogs .
  • Biological Relevance : Derivatives of the thione exhibit potent anti-inflammatory and anticancer activity, outperforming [2,3-b] isomers in ECAM inhibition assays .
  • Thermal Stability : The thione group confers higher thermal stability (melting point 195°C) compared to chlorinated or ketone variants .

Biological Activity

Thieno[2,3-c]pyridine-7(6H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno-pyridine core structure that contributes to its biological activity. The thione functional group is critical for its reactivity and interaction with biological targets, particularly kinases.

The primary mechanism of action for this compound involves its ability to inhibit various kinases by binding to their ATP-binding sites. This interaction disrupts cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • Cytotoxicity : In vitro studies using the MTT assay revealed significant cytotoxic effects against several cancer cell lines, including ovarian cancer cells (OVCAR-3 and SK-OV-3). For instance, at a concentration of 50 nM, the compound showed substantial cytotoxicity after 48 hours, with only 45% of cells remaining viable after 72 hours at a higher concentration of 5 µM .
  • Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in treated cancer cells. Statistical analysis indicated a significant increase in apoptotic cells compared to control groups (p < 0.001) .

Antiviral Activity

Recent studies have identified thieno[2,3-c]pyridine derivatives as potential inhibitors of the Hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have led to the discovery of novel compounds exhibiting low cytotoxicity while maintaining potent antiviral activity (EC50 values around 3.3 μM) .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown antimicrobial effects. Recent evaluations indicated that certain derivatives possess promising antimicrobial activities against various pathogens .

Study 1: Cytotoxicity in Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of thieno[2,3-c]pyridine derivatives against multiple human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while showing minimal effects on non-cancerous cell lines. The study highlighted the potential for these compounds as targeted anticancer agents .

Cell LineConcentration% Cell Viability after 48h% Cell Viability after 72h
OVCAR-350 nM75%45%
SK-OV-350 nM85%45%

Study 2: Antiviral Efficacy Against HCV

In another investigation focused on HCV inhibition, several thieno[2,3-c]pyridine derivatives were screened for their antiviral activity. The study found that certain compounds demonstrated effective inhibition of HCV replication with favorable safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thieno[2,3-c]pyridine-7(6H)-thione and confirming its structural integrity?

  • Methodology : Synthesis typically involves cyclocondensation of precursors such as substituted pyridines with sulfur-containing reagents. For example, nitro-substituted derivatives can be synthesized using chloroacetone or ethyl chloroacetate under basic conditions . Structural confirmation requires multinuclear NMR (1H, 13C, DEPT) to verify regiochemistry and HRMS for molecular weight validation. 2D NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals in fused heterocycles .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines for irritants (H315, H319, H335) and use PPE (gloves, goggles). Store in inert atmospheres (argon/nitrogen) at room temperature to prevent degradation . Safety protocols include avoiding ignition sources (P210) and ensuring proper ventilation. For spills, use non-combustible absorbents and consult hazard codes (e.g., P201, P202) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce functional groups (e.g., nitro, cyclopropyl) at specific positions on the thienopyridine core?

  • Methodology : Regioselective functionalization often requires protecting group strategies or directing agents. For instance, cyclopropanation at the 7-position can be achieved using cyclopropyl boronic esters under Suzuki-Miyaura conditions, monitored by LC-MS . Solvent polarity and temperature are critical for minimizing side reactions; DFT calculations may predict reactive sites .

Q. What structural features of this compound enable its role as a hydrophobic nucleobase surrogate in genetic alphabet expansion?

  • Methodology : The planar thione moiety and hydrophobic π-system facilitate intercalation into DNA duplexes. X-ray crystallography of polymerase-DNA complexes (e.g., KlenTaq) reveals that TPT3 pairs with dDs via shape complementarity rather than hydrogen bonding. Stability assays (thermal denaturation) and molecular dynamics simulations quantify pairing efficiency .

Q. How can researchers resolve contradictions between computational predictions and experimental data on enzymatic incorporation rates of TPT3-containing substrates?

  • Methodology : Discrepancies may arise from polymerase fidelity or solvent effects. Use stopped-flow kinetics to measure incorporation rates in vitro. Compare wild-type and engineered polymerases (e.g., mutant Taq with enhanced hydrophobic binding pockets) to isolate mechanistic factors . Pair with free energy calculations (MM-PBSA) to model enzyme-substrate interactions .

Q. What strategies improve the morphological stability of Thieno[2,3-c]pyridine derivatives in optoelectronic devices (e.g., OLEDs)?

  • Methodology : Crystallinity vs. amorphousness impacts device longevity. Introduce alkyl side chains (e.g., 6-octyl groups) to reduce aggregation. Characterize films via XRD and AFM; compare shelf-life under accelerated aging (e.g., 85°C/85% humidity). Twisted acceptors (e.g., DTPD) enhance amorphous stability but reduce charge mobility—balance via copolymer design .

Methodological Considerations

  • Data Analysis : Use spectral deconvolution (e.g., Gaussian fitting for overlapping NMR peaks) and multivariate statistics (PCA) to correlate substituent effects with reactivity .
  • Contradiction Mitigation : Replicate synthesis under controlled atmospheres (e.g., glovebox) to address oxidative byproducts . Cross-validate enzymatic assays with orthogonal techniques (e.g., fluorescence anisotropy vs. gel electrophoresis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Thieno[2,3-c]pyridine-7(6H)-thione
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